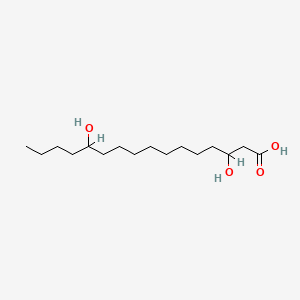
3,12-Dihydroxyhexadecanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,12-dihydroxy palmitic acid is a long-chain fatty acid.
Applications De Recherche Scientifique
Chemical Properties and Structure
- Molecular Formula: C₁₆H₃₂O₄
- Molecular Weight: 288.42 g/mol
- Structural Characteristics: The compound features two hydroxyl groups located at the 3rd and 12th carbon positions of the hexadecanoic acid chain, contributing to its unique reactivity and solubility properties.
2.1. Antioxidant Activity
Research has demonstrated that 3,12-dihydroxyhexadecanoic acid exhibits significant antioxidant properties. It has been shown to scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .
2.2. Anti-inflammatory Effects
The compound's ability to modulate inflammatory pathways has been investigated, revealing its potential to reduce markers of inflammation in vitro and in vivo. This makes it a candidate for therapeutic applications in inflammatory diseases such as arthritis .
3.1. Cosmetic Industry
Due to its moisturizing properties and compatibility with skin lipids, this compound is being explored as an ingredient in cosmetic formulations aimed at improving skin hydration and barrier function . Its antioxidant properties further enhance its appeal in anti-aging products.
3.2. Food Industry
As a food additive, this compound can be utilized for its emulsifying properties, aiding in the stabilization of food products and enhancing texture without compromising nutritional value . Its natural origin makes it suitable for clean-label products.
4.1. Case Studies
-
Case Study 1: Antioxidant Evaluation
A study evaluated the antioxidant capacity of various fatty acids, including this compound, using assays such as DPPH and FRAP. Results indicated that this compound showed superior scavenging activity compared to other fatty acids tested . -
Case Study 2: Inflammatory Response Modulation
In a controlled experiment involving macrophage cells exposed to inflammatory stimuli, the addition of this compound resulted in a significant decrease in pro-inflammatory cytokines (TNF-α and IL-6), suggesting its potential use in therapeutic formulations for inflammatory conditions .
Propriétés
Numéro CAS |
66675-73-8 |
|---|---|
Formule moléculaire |
C16H32O4 |
Poids moléculaire |
288.42 g/mol |
Nom IUPAC |
3,12-dihydroxyhexadecanoic acid |
InChI |
InChI=1S/C16H32O4/c1-2-3-10-14(17)11-8-6-4-5-7-9-12-15(18)13-16(19)20/h14-15,17-18H,2-13H2,1H3,(H,19,20) |
Clé InChI |
FEIUPFRYFFTGFY-UHFFFAOYSA-N |
SMILES |
CCCCC(CCCCCCCCC(CC(=O)O)O)O |
SMILES canonique |
CCCCC(CCCCCCCCC(CC(=O)O)O)O |
Synonymes |
3,12-dihydroxyhexadecanoic acid 3,12-dihydroxypalmitic acid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















